An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS: 168971-68-4)
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS: 168971-68-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the development of novel pharmaceuticals and agrochemicals. Detailed experimental workflows and the strategic importance of the trifluoromethoxy moiety are also discussed.
Introduction
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, with the Chemical Abstracts Service (CAS) registry number 168971-68-4, is a substituted aromatic compound of significant interest in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a highly valued substituent in drug discovery due to its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
| Property | Value | Reference |
| CAS Number | 168971-68-4 | [1] |
| Molecular Formula | C₇H₃BrF₄O | [1] |
| Molecular Weight | 259.00 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/White crystalline powder | [2] |
| Melting Point | 65-68 °C | [2] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone.[2] | [2] |
| InChI | InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H | [1] |
| InChIKey | KZMHSGBETSENAT-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)Br | [1] |
Spectroscopic data is essential for the unambiguous identification and characterization of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. A summary of available Nuclear Magnetic Resonance (NMR) data is provided in Table 2.
Table 2: Spectroscopic Data for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
| Spectroscopy Type | Key Data Points |
| ¹H NMR | Data not explicitly found in the provided search results. |
| ¹³C NMR | Data not explicitly found in the provided search results. |
| ¹⁹F NMR | The trifluoromethyl group (-OCF₃) typically shows a singlet in the ¹⁹F NMR spectrum. The fluorine atom on the aromatic ring will exhibit coupling with adjacent protons.[3] |
Synthesis and Reactivity
The synthesis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene can be approached through several strategic routes, primarily involving the introduction of the bromine or the trifluoromethoxy group onto a pre-functionalized benzene ring.
General Synthetic Strategies
A plausible and commonly employed method for the synthesis of related aryl bromides is the Sandmeyer reaction . This reaction involves the diazotization of an appropriate aniline precursor followed by treatment with a copper(I) bromide. In the context of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, the starting material would be 2-Fluoro-4-(trifluoromethoxy)aniline.
Detailed Experimental Protocol (Hypothetical, based on related procedures)
The following is a hypothetical experimental protocol for the synthesis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene based on established procedures for Sandmeyer reactions of similar anilines.[2]
Materials:
-
2-Fluoro-4-(trifluoromethoxy)aniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: A solution of 2-Fluoro-4-(trifluoromethoxy)aniline in aqueous hydrobromic acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the CuBr solution with vigorous stirring. Nitrogen gas evolution is typically observed.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the complete decomposition of the diazonium salt. The mixture is then cooled and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.
Applications in Drug Discovery and Agrochemicals
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a valuable building block in the synthesis of a wide range of biologically active molecules.[2][4]
Role in Medicinal Chemistry
The trifluoromethoxy group is often referred to as a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[5] These properties can significantly enhance the pharmacokinetic profile of a drug candidate by:
-
Improving Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation.
-
Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulating pKa: The electron-withdrawing nature can influence the acidity or basicity of nearby functional groups.
This compound serves as a scaffold to introduce the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into various drug classes, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[6][7][8][9]
Agrochemical Synthesis
In the agrochemical industry, this compound is utilized as an intermediate for the synthesis of novel herbicides, fungicides, and insecticides.[2][4] The presence of the trifluoromethoxy group can enhance the potency and environmental persistence of the active ingredients.[4]
Key Reactions and Experimental Workflows
The bromine atom in 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of biaryl compounds. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene can be coupled with a wide range of boronic acids or their esters to generate more complex molecular architectures.[10]
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide similar to the title compound.[11][12]
Materials:
-
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Conclusion
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups, particularly the trifluoromethoxy moiety, makes it a sought-after intermediate for the development of new pharmaceuticals and agrochemicals with enhanced properties. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is crucial for researchers aiming to leverage its potential in their synthetic endeavors. The continued exploration of its reactivity in various chemical transformations will undoubtedly lead to the discovery of novel and impactful molecules.
References
- 1. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
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